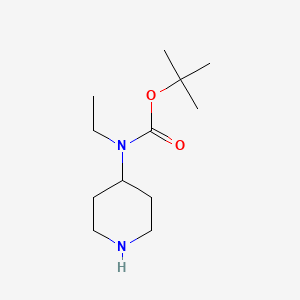

tert-Butyl ethyl(piperidin-4-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14(10-6-8-13-9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRCDKUNLLBMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595533 | |

| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313977-45-6 | |

| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl ethyl(piperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Piperidin-4-yl Carbamate and its N-Ethyl Derivative

Introduction

The chemical name "tert-Butyl ethyl(piperidin-4-yl)carbamate" presents a degree of ambiguity. Standard chemical nomenclature suggests a few possible structures. This technical guide will focus on the most synthetically accessible and widely utilized of these structures: tert-butyl (1-ethylpiperidin-4-yl)carbamate . For a comprehensive understanding, this guide will also provide an in-depth analysis of its parent compound, tert-butyl piperidin-4-ylcarbamate .

These compounds are pivotal intermediates in the field of medicinal chemistry. The piperidine ring is a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective chemical modifications, making it an invaluable building block in the synthesis of complex drug molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on the structure, properties, synthesis, and applications of these important chemical entities.

Chemical Structure and Identification

The core structure is a piperidine ring with a Boc-protected amine at the 4-position. The ambiguity in the requested name lies in the placement of the "ethyl" group. This guide will consider the ethyl group attached to the piperidine nitrogen (position 1), as this is a common synthetic modification.

-

tert-Butyl piperidin-4-ylcarbamate (Parent Compound)

-

IUPAC Name: tert-butyl N-piperidin-4-ylcarbamate[1]

-

Structure:

-

-

tert-Butyl (1-ethylpiperidin-4-yl)carbamate (N-Ethyl Derivative)

-

IUPAC Name: tert-butyl N-(1-ethylpiperidin-4-yl)carbamate

-

Structure:

-

Physicochemical and Safety Properties

The properties of these compounds are summarized below. Data for the N-ethyl derivative is less commonly reported in literature, with some properties not being readily available.

| Property | tert-Butyl piperidin-4-ylcarbamate | tert-Butyl (1-ethylpiperidin-4-yl)carbamate |

| CAS Number | 73874-95-0[1][2][3][4][5] | 534595-56-7[6] |

| Molecular Formula | C₁₀H₂₀N₂O₂[5] | C₁₂H₂₄N₂O₂[6] |

| Molecular Weight | 200.28 g/mol [5] | 228.33 g/mol [6] |

| Appearance | White to off-white solid | Not available |

| Melting Point | 161-163 °C | Not available |

| Boiling Point | 304.8 ± 31.0 °C at 760 mmHg | Not available |

| Solubility | Soluble in methanol and other organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). | Not available |

| InChIKey | CKXZPVPIDOJLLM-UHFFFAOYSA-N[1] | JUOXFFYHDMNFHE-UHFFFAOYSA-N[6] |

Safety and Handling

-

tert-Butyl piperidin-4-ylcarbamate : May cause skin irritation, serious eye irritation, and respiratory irritation.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

-

tert-Butyl (1-ethylpiperidin-4-yl)carbamate : May cause respiratory irritation.[1] It is advised to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes.[6]

Synthesis and Experimental Protocols

The synthesis of tert-butyl (1-ethylpiperidin-4-yl)carbamate is typically a two-step process starting from 4-aminopiperidine. The first step involves the protection of the primary amine with a Boc group, followed by the N-ethylation of the piperidine ring.

Logical Workflow for Synthesis

Experimental Protocol 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate

This protocol is based on standard Boc-protection procedures for primary amines.[7][8]

Materials:

-

4-Aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-aminopiperidine (1 equivalent) in DCM.

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol 2: Synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate

This protocol details the N-ethylation of the parent compound via reductive amination.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in DCE, add acetaldehyde (1.5 equivalents).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (1-ethylpiperidin-4-yl)carbamate.

Applications in Drug Discovery and Development

The tert-butyl piperidin-4-ylcarbamate scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules. Its structure is frequently found in compounds targeting G-protein coupled receptors (GPCRs).

CCR5 Receptor Antagonists for HIV-1 Therapy

This chemical scaffold is a key component in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a coreceptor used by the most common strains of HIV-1 to enter host immune cells (T-cells). By blocking this receptor, CCR5 antagonists prevent the virus from entering and infecting the cells.

-

Maraviroc (UK-427,857) : An approved anti-retroviral drug, Maraviroc, is a CCR5 antagonist.[9] The synthesis of Maraviroc and its analogs often involves intermediates derived from the tert-butyl piperidin-4-ylcarbamate structure.

Signaling Pathway: HIV-1 Entry and CCR5 Antagonism

References

- 1. capotchem.com [capotchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 4. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]

- 5. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(N-Boc-amino)piperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 4-(N-Boc-amino)piperidine, a key building block in modern medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering critical data and methodologies to support its application in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

4-(N-Boc-amino)piperidine, also known by its IUPAC name tert-butyl (piperidin-4-yl)carbamate, is a white to off-white crystalline solid.[1][2] Its chemical structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amine at the 4-position, which makes it a valuable intermediate in the synthesis of more complex molecules.[3] The physicochemical properties of this compound are crucial for its handling, reaction optimization, and integration into drug development workflows. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4] |

| Molecular Weight | 200.28 g/mol | [5] |

| Appearance | Off-white solid / Crystalline Powder | [1][2] |

| Melting Point | 162-166 °C (lit.) | [1][4][6] |

| Boiling Point | 304.8 ± 31.0 °C at 760 mmHg | [1][4] |

| 80 °C at 0.05 mmHg | [2][7] | |

| Density | 1.02 g/cm³ | [1] |

| Solubility | Soluble in Methanol and Chloroform (30 mg/ml) | [2][8] |

| pKa | 12.39 ± 0.20 (Predicted) | [2][7] |

| logP | 1.32 | [4] |

| Flash Point | 138.2 °C | [1] |

| Sensitive | Air Sensitive | [1][2] |

Role in Drug Discovery and Synthesis

4-(N-Boc-amino)piperidine is a versatile synthetic intermediate used in the creation of a variety of pharmaceutical and biologically active compounds.[1][9] Its primary utility lies in providing a piperidine scaffold, a common motif in many drugs, with a protected amine that can be deprotected and further functionalized at a later synthetic stage.

It is notably used in the synthesis of:

-

CCR5 Antagonists: These are crucial in the development of anti-HIV-1 therapeutics.[7][10]

-

Cannabinoid Receptor 1 (CB1) Antagonists: Used for creating peripherally selective antagonists.[1][9]

-

Antibacterial Agents: Serves as a building block for novel antibacterial compounds.[8]

The synthesis of 4-(N-Boc-amino)piperidine itself can be achieved through various routes, with a common method involving the catalytic hydrogenation of a protected precursor.[11]

The following diagram illustrates the general role of 4-(N-Boc-amino)piperidine as a synthetic building block in drug development.

Experimental Protocols

Melting Point Determination

The melting point is determined to assess the purity of the compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline 4-(N-Boc-amino)piperidine is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[12]

Solubility Assessment

This protocol determines the solubility of the compound in various solvents, which is crucial for reaction and purification solvent selection.

Methodology: Visual Saturation Method

-

Solvent Addition: A known volume of a selected solvent is added to a vial.

-

Solute Addition: A pre-weighed amount of 4-(N-Boc-amino)piperidine is added to the solvent.

-

Equilibration: The mixture is agitated at a constant temperature until no more solid dissolves.

-

Observation: The solubility is determined based on the amount of solute that has dissolved in the solvent.[12]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is a critical parameter for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are pre-saturated with each other.

-

Solution Preparation: A solution of 4-(N-Boc-amino)piperidine is prepared in the n-octanol phase.

-

Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase.

-

Equilibration: The mixture is shaken until equilibrium is reached.[12]

-

Phase Separation: The two phases are separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12]

The following diagram outlines the general workflow for the experimental determination of LogP.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, it is important to note that spectroscopic data is essential for the structural confirmation of 4-(N-Boc-amino)piperidine. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely used to verify the identity and purity of the compound. For instance, ¹H-NMR data for a synthesized sample has been reported as (200 MHz, CD₃OD): δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H).[11] Mass spectrometry data shows an [M+H]⁺ peak at 201.[11]

Safety Information

4-(N-Boc-amino)piperidine is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also noted to be air-sensitive, and therefore should be stored in a tightly sealed container in a dry, dark place at room temperature.[2][7]

References

- 1. 4-N-BOC-Aminopiperidine CAS 73874-95-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-N-BOC-Aminopiperidine CAS#: 73874-95-0 [m.chemicalbook.com]

- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 4. 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0 | Chemsrc [chemsrc.com]

- 5. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(N-Boc-amino)piperidine 96 73874-95-0 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | Cayman Chemical | Biomol.com [biomol.com]

- 9. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: tert-Butyl ethyl(piperidin-4-yl)carbamate

CAS Number: 534595-56-7

This technical guide provides a comprehensive overview of tert-butyl ethyl(piperidin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages information on closely related structural analogs and general synthetic methodologies for piperidine and carbamate derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are calculated based on its chemical structure.

| Property | Value | Source |

| CAS Number | 534595-56-7 | Internal Database |

| Molecular Formula | C₁₂H₂₄N₂O₂ | Internal Database |

| Molecular Weight | 228.33 g/mol | Internal Database |

| IUPAC Name | tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate | Internal Database |

| Synonyms | 4-(N-BOC-N-ethylamino)piperidine, tert-Butyl N-(1-ethylpiperidin-4-yl)carbamate | Internal Database |

Synthetic Approaches

A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, tert-butyl piperidin-4-ylcarbamate. This approach is based on standard organic synthesis transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathways to the target compound.

Experimental Protocols

Representative N-Alkylation Protocol

-

Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild base, for example, potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. The carbamate group, particularly the tert-butyloxycarbonyl (Boc) group, is a widely used protecting group in organic synthesis, enabling regioselective reactions on complex molecules.

The title compound, possessing both these key features, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ethyl group on the piperidine nitrogen can modulate the basicity and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties of a drug candidate.

Logical Relationships in Synthesis

The use of protecting groups is a fundamental concept in the synthesis of complex molecules, including pharmaceuticals. The following diagram illustrates the logical relationship of using a Boc-protecting group in a synthetic sequence.

Caption: Logic flow for using a Boc protecting group.

Comparative Data of Related Compounds

To provide context for the physicochemical properties of this compound, the following table compares it with structurally similar, commercially available compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 |

| This compound | 534595-56-7 | C₁₂H₂₄N₂O₂ | 228.33 |

| tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | C₁₁H₂₂N₂O₂ | 214.31 |

| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | 283167-28-2 | C₁₂H₂₂N₂O₃ | 242.32 |

This guide serves as a technical resource for researchers and scientists. While specific experimental data on the title compound is limited, the information provided on its synthesis and potential applications, based on established chemical principles and data from related compounds, offers a solid foundation for its use in research and development.

An In-depth Technical Guide to tert-Butyl Carbamates of Ethyl-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chemical entities related to "tert-Butyl ethyl(piperidin-4-yl)carbamate." Due to the potential for ambiguity in the nomenclature, this document addresses the primary isomers, including tert-Butyl (1-ethylpiperidin-4-yl)carbamate and tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate. For each compound, this guide details synonyms, physicochemical properties, experimental protocols for synthesis, and relevant reaction pathways.

Understanding the Nomenclature

The name "this compound" can be interpreted in several ways depending on the position of the ethyl group. The two most common interpretations are:

-

tert-Butyl (1-ethylpiperidin-4-yl)carbamate : The ethyl group is attached to the nitrogen atom of the piperidine ring.

-

tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate : The ethyl group is attached to the nitrogen atom of the carbamate group.

This guide will address both of these structures.

tert-Butyl (1-ethylpiperidin-4-yl)carbamate

This compound features an ethyl group on the piperidine nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the 4-amino group.

Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | tert-butyl N-(1-ethylpiperidin-4-yl)carbamate |

| CAS Number | 534595-56-7 |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| Common Synonyms | 4-(N-BOC-Amino)-1-ethylpiperidine, Carbamic acid, (1-ethyl-4-piperidinyl)-, 1,1-dimethylethyl ester[1] |

Quantitative Data

| Property | Value |

| Exact Mass | 228.1838 g/mol [1] |

| Physical State | Solid |

| Storage | Room temperature, under inert atmosphere |

Experimental Protocols

Synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate

A common synthetic route involves the Boc protection of 4-amino-1-ethylpiperidine.

Materials:

-

4-amino-1-ethylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

-

Dissolve 4-amino-1-ethylpiperidine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Synthetic Workflow

Caption: Synthetic workflow for tert-Butyl (1-ethylpiperidin-4-yl)carbamate.

tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate

This isomer has the ethyl group attached to the carbamate nitrogen.

Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate |

| CAS Number | Not readily available, requires specific synthesis and registration. |

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| Common Synonyms | N-Boc-N-ethyl-4-aminopiperidine |

Quantitative Data

| Property | Value |

| Exact Mass | 228.1838 g/mol |

| Physical State | Likely an oil or low-melting solid |

| Storage | Store in a cool, dry place. |

Experimental Protocols

Synthesis of tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate

This synthesis can be approached in a two-step process starting from a Boc-protected piperidine.

Step 1: Boc Protection of 4-aminopiperidine

Materials:

-

4-aminopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., Sodium bicarbonate)

-

Solvent (e.g., Tetrahydrofuran/Water)

Procedure:

-

Dissolve 4-aminopiperidine in a mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Add a solution of di-tert-butyl dicarbonate in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain tert-butyl piperidin-4-ylcarbamate.

Step 2: N-Ethylation

Materials:

-

tert-butyl piperidin-4-ylcarbamate (from Step 1)

-

Ethyl iodide or ethyl bromide

-

A strong base (e.g., Sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)

Procedure:

-

Dissolve tert-butyl piperidin-4-ylcarbamate in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for about 30 minutes.

-

Add ethyl iodide dropwise and allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield the crude product.

-

Purify by column chromatography.

Logical Relationship of Synthetic Steps

Caption: Two-step synthesis of tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate.

This guide provides foundational information for researchers working with these piperidine derivatives. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

The Versatile Intermediate: A Technical Guide to tert-Butyl Ethyl(piperidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl ethyl(piperidin-4-yl)carbamate, a key chemical intermediate in the development of novel therapeutics. Its strategic importance lies in the versatile piperidine scaffold, a privileged structure in medicinal chemistry, combined with the readily cleavable tert-butoxycarbonyl (Boc) protecting group. This guide provides detailed experimental protocols, comprehensive data, and visual workflows to support researchers in leveraging this valuable building block for accelerated drug discovery.

Chemical Identity and Properties

This compound, specifically the N-ethyl isomer (tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate), is a disubstituted amine derivative. The Boc group serves to protect the secondary amine on the piperidine ring, allowing for selective functionalization at other positions.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | tert-Butyl N-ethyl-N-(piperidin-4-yl)carbamate | tert-Butyl (1-ethylpiperidin-4-yl)carbamate[1] | tert-Butyl piperidin-4-ylcarbamate[2] |

| CAS Number | Not explicitly found | 534595-56-7 | 73874-95-0 |

| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₂H₂₄N₂O₂ | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 228.33 g/mol | 228.33 g/mol | 200.28 g/mol |

| Appearance | Colorless oil (as per synthesis) | Not specified | Off-white crystalline powder |

| Boiling Point | Not specified | Not specified | Not specified |

| Melting Point | Not applicable (oil) | Not specified | Not specified |

| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate. | Not specified | Not specified |

Table 2: Spectral Data of this compound

| Spectrum | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry (MS) | Data not available in searched literature. |

Note: Specific spectral data for the N-ethyl isomer was not available in the searched literature. Researchers should perform their own analysis for full characterization.

Synthesis of this compound

The primary and most efficient method for the synthesis of tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate is through the reductive amination of N-Boc-4-piperidone with ethylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from a patented synthesis route.[3]

Materials:

-

1-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

-

Ethylamine (70% in H₂O)

-

5% Platinum on Carbon (Pt/C)

-

Ethanol

-

Nitrogen gas

-

GF/F filter paper

Procedure:

-

In a suitable reaction vessel, dissolve 1-tert-butoxycarbonyl-4-piperidone (15 g, 75.28 mmol) in ethanol (150 ml).

-

To the solution, add 70% ethylamine in water (6.06 ml, 75.29 mmol).

-

Carefully add 5% Pt/C catalyst (2.25 g, 20 wt %).

-

Subject the reaction mixture to hydrogenation at 2 bar and 50°C with stirring for 4 hours.

-

After the reaction is complete, purge the vessel with nitrogen gas.

-

Filter the reaction mixture through GF/F filter paper to remove the catalyst.

-

Wash the catalyst with ethanol (2 x 15 ml).

-

Combine the liquors and evaporate to dryness under reduced pressure to yield N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine as a colorless oil (18.33 g, 107% crude yield). The product can be used in the next step without further purification.

Applications in Drug Discovery

The piperidine moiety is a common scaffold in a vast array of pharmaceuticals due to its ability to interact with various biological targets. The title compound serves as a valuable intermediate for the introduction of an ethyl-aminopiperidine fragment into a larger molecule. The Boc protecting group can be easily removed under acidic conditions to liberate the secondary amine on the piperidine ring, which can then be further functionalized.

This intermediate is particularly useful in the synthesis of kinase inhibitors, GPCR modulators, and other complex molecular architectures where the piperidine nitrogen is a key point of diversification.

Visualizing Synthetic and Logical Workflows

To further clarify the synthesis and utility of this compound, the following diagrams illustrate the key processes.

Caption: Synthetic pathway for tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This compound is a strategically important chemical intermediate with broad applications in medicinal chemistry. The synthetic route via reductive amination is efficient and scalable, providing a reliable source of this versatile building block. This guide provides the necessary technical information for researchers to confidently incorporate this intermediate into their synthetic strategies for the development of next-generation therapeutics. Further characterization of the final product is recommended to confirm its identity and purity.

References

The Piperidine Core: A Privileged Scaffold in the Design of Neuroactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry, particularly in the development of neuroactive compounds. Its remarkable prevalence in a vast array of FDA-approved drugs targeting the central nervous system (CNS) underscores its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the multifaceted role of the piperidine core in the design and development of drugs for neurological and psychiatric disorders. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, key structure-activity relationships, and the experimental methodologies employed to evaluate its potential.

The Piperidine Scaffold: Physicochemical Properties and Pharmacological Significance

The versatility of the piperidine scaffold stems from its unique structural and physicochemical characteristics. As a saturated heterocycle, it can adopt a stable chair conformation, allowing for precise spatial orientation of substituents. The basic nitrogen atom (pKa of the conjugate acid is ~11.22) is typically protonated at physiological pH, enabling ionic interactions with biological targets, a crucial feature for receptor binding.[1] Furthermore, the lipophilic nature of the carbocyclic portion of the ring contributes to its ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

The piperidine moiety is a key pharmacophoric element in a wide range of neuroactive drugs, including antipsychotics, antidepressants, analgesics, and agents for neurodegenerative diseases.[2][3] Its ability to interact with a variety of CNS receptors, including dopamine, serotonin, opioid, muscarinic acetylcholine, and NMDA receptors, makes it an invaluable building block in drug discovery.

Therapeutic Applications and Quantitative Data

The piperidine core is integral to the efficacy of numerous drugs targeting a spectrum of neurological and psychiatric conditions. The following sections summarize the quantitative data for piperidine derivatives across various CNS receptor families, presented in structured tables for easy comparison.

Dopamine Receptor Ligands

Piperidine-containing compounds are prominent among dopamine receptor antagonists, particularly for the D2 subtype, which is a primary target for antipsychotic medications.

| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Reference |

| Butyrophenones | Haloperidol | D2 | 2.5 | - | [4] |

| Phenyl-piperidinols | Analog A | D2 | 11.2 | 4.46 (Antagonist) | [1] |

| Phenyl-piperidinols | Analog B | D2 | 10.5 | 15.3 (Antagonist) | [1] |

| Piperidinylalkyl Pyrazoles | Compound 32 | D2 | - | - | [5] |

| Eticlopride Analogs | Compound 33 | D2 | 1.77 | Antagonist | [6] |

Serotonin Receptor Ligands

The piperidine scaffold is also a common feature in ligands for various serotonin (5-HT) receptor subtypes, which are implicated in mood disorders, psychosis, and other CNS conditions.

| Compound Class | Specific Compound | Receptor Target | Binding Affinity (pKi) | K(i) (2A/2C) and/or K(B) (2A/2B) ratios | Reference |

| Conformationally Constrained Butyrophenones | Benzofuranone- and thiotetralonepiperidine derivatives | 5-HT2A | > 8.76 | > 100 | [7] |

| 2,5-Dimethoxyphenylpiperidines | LPH-5 [(S)-11] | 5-HT2A | - | Selective Agonist | [8] |

Opioid Receptor Ligands

The piperidine ring is a fundamental component of many potent opioid receptor agonists, most notably the fentanyl series of analgesics.

| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |

| Phenylpiperidines | Fentanyl | µ-opioid | Potent Agonist | Potent Agonist | [9][10] |

| Alkyl/Phenylalkyl Piperidines | (3R, 4S)-23 | µ-opioid | 0.0021 | 0.0013 (Agonist) | [11] |

| 4-Piperidin-4-ylidenemethyl-benzamides | Clinical Candidate 20 | δ-opioid | - | Agonist | [12] |

| 4-Piperidin-4-ylidenemethyl-benzamides | Clinical Candidate 24 | δ-opioid | - | Agonist | [12] |

Acetylcholinesterase Inhibitors

In the context of Alzheimer's disease, piperidine-based compounds have been successfully developed as acetylcholinesterase (AChE) inhibitors to enhance cholinergic neurotransmission.

| Compound Class | Specific Compound | Target | Inhibitory Concentration (IC50) | Selectivity (AChE vs. BuChE) | Reference |

| N-Benzylpiperidines | Donepezil (E2020) | AChE | 5.7 nM | 1250-fold | [13][14] |

| Benzamide Derivatives | Compound 5d | AChE | 13 nM | - | [15] |

| Benzimidazole-Pyrrole/Piperidine Hybrids | Compounds 1-13 | AChE | 19.44 - 36.05 µM | - | [16] |

| N-Benzylpiperidine Derivatives | Compound d5 | AChE | 6.89 µM | - | [2] |

| N-Benzylpiperidine Derivatives | Compound d10 | AChE | 3.22 µM | - | [2] |

NMDA Receptor Antagonists

The piperidine scaffold is present in antagonists of the N-methyl-D-aspartate (NMDA) receptor, which are investigated for their neuroprotective and analgesic properties.

| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | In vivo Activity (ED50/MED) | Reference |

| Piperidine-2-carboxylic Acids | (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA | 74 | 0.53 nmol (mouse hot-plate) | [13] |

| cis-4-(Tetrazolylakyl)piperidine-2-carboxylic Acids | Compound 15 (LY233053) | NMDA | 107 (IC50) | 5 mg/kg (NMDA-induced lethality in mice) | [17] |

Sigma Receptor Ligands

Piperidine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of CNS functions and disorders.

| Compound Class | Specific Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Profile | Reference |

| Piperidine-based Scaffold | Compound 13g | σ1 | 37 | Modulator | [18] |

| Piperidine/Piperazine-based Compounds | Compound 1 | σ1 | 3.2 | Agonist | [4] |

| 3,3-Dimethylpiperidines | Compound 69 | σ1 | High Affinity | Selective Ligand | [19] |

Experimental Protocols

The characterization of neuroactive compounds containing a piperidine core involves a range of in vitro and in vivo experimental techniques. This section provides detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

General Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) to assay buffer.

-

Add increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, add a high concentration of a known, potent unlabeled ligand.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][20]

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of a compound for acetylcholinesterase.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (AChE) from a commercial source (e.g., electric eel).

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer to each well.

-

Add the test compound at various concentrations.

-

Add the DTNB solution.

-

Add the AChE solution and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.[17][21]

-

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of freely moving animals following the administration of a piperidine-containing compound.

Protocol:

-

Surgical Implantation of the Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the target brain region (e.g., striatum for dopamine, prefrontal cortex for acetylcholine).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant or preservative.

-

After a stable baseline of neurotransmitter levels is established, administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine or with mass spectrometry (LC-MS) for acetylcholine.

-

-

Data Analysis:

Visualizing Molecular Interactions and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the role of the piperidine core in neuroactive compounds.

Caption: Key structural features of piperidine-based D2 antagonists.

Caption: A typical workflow for the discovery of piperidine-based neuroactive drugs.

Caption: Simplified signaling cascade affected by a D2 receptor antagonist.

Conclusion

The piperidine core continues to be an indispensable scaffold in the design of novel neuroactive compounds. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of CNS targets have solidified its "privileged" status. This technical guide has provided a comprehensive overview of the role of the piperidine moiety in neuropharmacology, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. As our understanding of the complexities of neurological and psychiatric disorders deepens, the strategic utilization of the piperidine scaffold will undoubtedly continue to drive the discovery and development of the next generation of innovative medicines for the brain.

References

- 1. sketchviz.com [sketchviz.com]

- 2. cphi-online.com [cphi-online.com]

- 3. 1-Benzyl-4-(5,6-Dimethoxy-1-Oxoindan-2-ylindenemethyl) Piperidine [sgtlifesciences.com]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. revvity.com [revvity.com]

- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 15. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigma1europe.eu [sigma1europe.eu]

- 17. benchchem.com [benchchem.com]

- 18. scribd.com [scribd.com]

- 19. benchchem.com [benchchem.com]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 22. goums.ac.ir [goums.ac.ir]

- 23. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the edifice of modern organic synthesis, particularly in the realms of peptide synthesis and drug development.[1] Its utility lies in its ability to temporarily mask the reactive nature of amine functionalities, preventing unwanted side reactions and enabling chemists to exert precise control over complex molecular construction.[2] This technical guide provides a comprehensive overview of Boc protecting group chemistry, detailing its core principles, reaction mechanisms, experimental protocols, and applications.

Core Principles and Advantages

The primary function of the Boc group is to convert a nucleophilic and basic primary or secondary amine into a significantly less reactive carbamate.[1] This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O).[1] The key features that have cemented the Boc group's indispensable role in synthesis include:

-

Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[3] This deprotection proceeds through the formation of a stable tert-butyl cation.[3]

-

Orthogonality: A significant advantage of the Boc group is its stability under conditions used to remove other common protecting groups. It is resistant to the basic conditions required for Fmoc group cleavage and the catalytic hydrogenation used to remove Cbz groups, allowing for selective deprotection in multi-step syntheses.[1][4]

-

Robustness: The Boc group is stable towards a wide range of reagents and reaction conditions, including many nucleophiles and bases.[5]

Reaction Mechanisms

A thorough understanding of the mechanisms for the introduction and removal of the Boc group is fundamental to its successful application.

Boc Protection of Amines

The protection of an amine with di-tert-butyl dicarbonate involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[6] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate.[7][8] While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[6][9]

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved with a strong acid like trifluoroacetic acid (TFA).[10] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl carbocation and a carbamic acid intermediate.[11] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[11][12] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutene.[5]

Quantitative Data Summary

The stability of the Boc group is a critical factor in its application. The following tables summarize its stability under various conditions and compare it with other common amine protecting groups.

Table 1: Stability of the Boc Protecting Group [5]

| Condition | Stability |

| Aqueous | Labile at pH < 1, Stable at pH 1-12 (at RT) |

| Bases | Stable (e.g., NEt₃, Pyridine, t-BuOK, LDA) |

| Nucleophiles | Stable (e.g., RLi, RMgX, Enolates, NH₃, NaOCH₃) |

| Electrophiles | Stable (e.g., RCOCl, RCHO, CH₃I) |

| Reducing Agents | Stable (e.g., H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄) |

| Oxidizing Agents | Stable (e.g., KMnO₄, OsO₄, CrO₃/Py, I₂, Br₂, Cl₂) |

Table 2: Comparison of Common Amine Protecting Groups [4][13]

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Boc, Cbz |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids | Boc, Fmoc |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of Boc protection and deprotection strategies.

General Protocol for Boc Protection of an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

-

Amine

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.0-1.5 equivalents, optional)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine in the chosen solvent.

-

If using a base, add it to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Caution: TFA is corrosive and should be handled in a fume hood. The reaction evolves gas (CO₂ and isobutene) and should not be performed in a sealed container.[4]

Reagents and Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Slowly add TFA to the solution. A typical concentration of TFA is 20-50% (v/v).[4] The reaction is often exothermic.

-

Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.[14] Monitor the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[14]

Applications in Peptide Synthesis and Drug Development

The Boc protecting group has been instrumental in the advancement of solid-phase peptide synthesis (SPPS).[3] In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group, which is removed with TFA at each cycle of amino acid addition.[3][15] While Fmoc-based SPPS has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains a valuable strategy, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[15][16]

In drug development, the precise control over reactive functional groups is paramount. The Boc group's reliability and well-defined reactivity make it an indispensable tool for the synthesis of complex pharmaceutical compounds.[1][2] It allows for the selective modification of molecules, ensuring that reactions occur at the desired positions and minimizing the formation of impurities.[2]

Conclusion

The tert-butyloxycarbonyl protecting group is a versatile and robust tool in the arsenal of synthetic chemists. Its predictable reactivity, well-understood mechanisms, and orthogonality to other common protecting groups have solidified its importance in both academic research and industrial drug development.[1] A thorough understanding of its chemistry and the practicalities of its application is essential for any scientist engaged in the synthesis of complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

The Multifaceted Biological Activities of Carbamate-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate-containing compounds, characterized by the presence of a carbamate functional group (R-O-C(=O)N(R')R''), represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] Their structural similarity to the peptide bond, coupled with their chemical and proteolytic stability, makes them attractive scaffolds in medicinal chemistry.[2] Carbamates are integral to a variety of therapeutic agents, including anticancer drugs, cholinesterase inhibitors for neurodegenerative diseases, and antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the core biological activities of carbamate-containing compounds, detailing their mechanisms of action, summarizing quantitative data, and providing experimental protocols for key assays.

Biological Activities and Mechanisms of Action

Carbamate derivatives exhibit a wide array of biological effects, primarily attributed to their ability to interact with various biological targets.

Anticancer Activity

Carbamates have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the interference with DNA synthesis.[3]

a) Inhibition of Tubulin Polymerization:

Certain carbamate-containing compounds act as microtubule-targeting agents by inhibiting tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division.[7] By binding to tubulin, these carbamates disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[7]

b) Inhibition of DNA Synthesis:

Some carbamate derivatives, such as Mitomycin C, exert their anticancer effects by inhibiting DNA synthesis.[3] Mitomycin C is a bioreductive alkylating agent. Following enzymatic reduction within the cell, it becomes a reactive species that can crosslink DNA strands, preventing DNA replication and transcription, ultimately leading to cell death.[1][8][9]

Acetylcholinesterase Inhibition and Neuroprotection

Carbamates are well-established inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing symptoms of neurodegenerative diseases like Alzheimer's disease.[11] The carbamate moiety of these inhibitors acylates the serine residue in the active site of AChE, leading to a transient, reversible inhibition of the enzyme.[2] Beyond symptomatic relief, some carbamate derivatives also exhibit neuroprotective properties, though the exact mechanisms are still under investigation.[11]

Antimicrobial Activity

A growing body of research highlights the potential of carbamate-containing compounds as antimicrobial agents.[12][13] They have shown activity against a range of bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[12][13] The mechanisms of their antimicrobial action are varied and can include the disruption of bacterial cell processes and inhibition of essential enzymes.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of carbamate-containing compounds from various studies.

Table 1: Anticancer Activity of Carbamate Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Silibinin Derivative 2h | MCF-7 | 2.08 | [4] |

| Silibinin Derivative 3h | MCF-7 | 5.54 | [4] |

| Silibinin Derivative 3f | MCF-7 | 6.84 | [4] |

| Silibinin Derivative 3g | MCF-7 | 7.96 | [4] |

| Silibinin Derivative 4b | MCF-7 | 8.05 | [4] |

| Silibinin Derivative 4a | MCF-7 | 8.06 | [4] |

| Silibinin Derivative 2g | MCF-7 | 8.24 | [4] |

| Silibinin Derivative 3e | NCI-H1299 | 8.07 | [4] |

| Silibinin Derivative 3g | NCI-H1299 | 8.45 | [4] |

| Silibinin Derivative 2g | NCI-H1299 | 9.09 | [4] |

| Silibinin Derivative 3g | HepG2 | 8.88 | [4] |

| Silibinin Derivative 3c | HepG2 | 9.47 | [4] |

| Silibinin Derivative 3h | HepG2 | 9.99 | [4] |

| Silibinin Derivative 3e | HT29 | 6.27 | [4] |

| Silibinin Derivative 2e | HT29 | 9.13 | [4] |

| Silibinin Derivative 3c | HT29 | 9.32 | [4] |

| Carbamothioyl-furan-2-carboxamide 4d | HepG2 | 20 µg/mL (33.29% cell viability) | [5] |

| Carbazole Carbamate 27 | U87MG | 17.97 | [13] |

| Carbazole Carbamate 28 | U87MG | 15.25 | [13] |

| Carbazole Carbamate 30 | U87MG | 29.58 | [13] |

| Carbazole Carbamate 31 | U87MG | 23.80 | [13] |

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Carbamates (IC50 and Ki Values)

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Arylcarbamate-N-acylhydrazone 10c | BuChE | 0.07 | 0.097 (non-competitive) | [14] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | - | [15] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | - | [15] |

| Rivastigmine | BChE | - | - | [16] |

| Sulfonamide-based Carbamates (various) | BChE | Range of potent inhibitors | - | [16] |

Table 3: Antimicrobial Activity of Carbamate Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Carbazole Derivative 2 | S. aureus ATCC 29213 | 30 | [12] |

| Carbazole Derivative 2 | S. aureus ATCC 6358 | 30 | [12] |

| Carbazole Derivative 2 | S. pyogenes ATCC 19615 | 40 | [12] |

| Carbazole Derivative 2 | S. epidermidis ATCC 12228 | 50 | [12] |

| Ethyl N-(2-phenethyl) carbamate analogue 3j | MRSA strains | 15.7 - 215.0 | [13] |

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacteria and fungi | 150.7 - 295 | [5] |

| Phosphonate derivatives | E. coli, S. aureus | 0.25 - 4.0 | [17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of carbamate-containing compounds.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][18][19]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Carbamate compounds to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the carbamate compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[1][8]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (for enhancing polymerization)

-

Carbamate compounds to be tested

-

Positive and negative control compounds (e.g., paclitaxel and colchicine)

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing tubulin, GTP, and glycerol in the General Tubulin Buffer on ice.

-

Add the carbamate compounds at various concentrations to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.[1]

-

Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Mitotic Arrest Assay (Flow Cytometry)

This assay quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.[2]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Carbamate compounds to be tested

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the carbamate compounds for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to the biological activities of carbamate compounds.

Caption: Workflow for a cell-based anticancer assay.

Caption: Inhibition of tubulin polymerization by carbamates.

Caption: Carbamate-induced intrinsic apoptosis pathway.

Caption: Mechanism of DNA alkylation by Mitomycin C.

Conclusion

Carbamate-containing compounds represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse mechanisms of action, ranging from enzyme inhibition to interference with fundamental cellular processes like cell division and DNA replication, underscore their importance in drug discovery and development. This technical guide has provided a comprehensive overview of the key biological activities of carbamates, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of carbamate derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA alkylation by enzyme-activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dot | Graphviz [graphviz.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. devtoolsdaily.com [devtoolsdaily.com]

- 15. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 16. microbenotes.com [microbenotes.com]

- 17. researchgate.net [researchgate.net]

- 18. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GitHub - dbt4u/awesome-graphviz: A curated list of GraphViz related resources [github.com]

An In-depth Technical Guide to the Derivatives of the Piperidin-4-ylcarbamate Scaffold

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile anchor for diverse functional groups. Within this class, molecules built upon the tert-butyl piperidin-4-ylcarbamate core are of significant interest. This scaffold provides a key building block for drug discovery, featuring a Boc-protected amine at the 4-position and a reactive secondary amine within the piperidine ring, which serves as a primary point for derivatization.

While the specific molecule "tert-Butyl ethyl(piperidin-4-yl)carbamate" represents an N,N-disubstituted carbamate, a broader and more extensively documented approach in drug development involves the derivatization of the parent scaffold, tert-butyl piperidin-4-ylcarbamate. This guide will focus on the synthesis and application of derivatives generated from this common intermediate, with a particular emphasis on their role as inhibitors of the NLRP3 inflammasome, a critical mediator of inflammation.

Derivatization Strategies and Synthetic Workflows

The most common strategy for derivatizing the tert-butyl piperidin-4-ylcarbamate core is the functionalization of the piperidine nitrogen (N-1 position). This is typically achieved through N-alkylation or reductive amination, allowing for the introduction of a wide variety of substituents to explore the chemical space and optimize biological activity.

A general synthetic workflow for creating derivatives is illustrated below. The process begins with the core scaffold, which is then coupled with a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) to generate the final, functionalized molecule.

Application in Drug Discovery: NLRP3 Inflammasome Inhibitors

A significant application for derivatives of the piperidin-4-ylcarbamate scaffold is the development of inhibitors for the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when aberrantly activated, is implicated in a wide range of inflammatory diseases.[2][3] Its activation is a two-step process: a "priming" signal upregulates the expression of NLRP3 components, and a second "activation" signal triggers the assembly of the complex, leading to inflammation.[3][4]

NLRP3 Signaling Pathway